molecular formula C9H19ClN2O B1423906 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220033-32-8

2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No.: B1423906
CAS No.: 1220033-32-8
M. Wt: 206.71 g/mol
InChI Key: YDRDEQCZEMWYLA-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a synthetic organic compound Its structure includes a methylamino group and a methyl-substituted piperidine ring, making it an interesting subject for various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves a series of chemical reactions starting from basic organic molecules. One common method includes the alkylation of piperidine with a suitable methylated amine. The hydrochloride salt form is achieved by treating the base with hydrochloric acid under controlled conditions to ensure purity and stability.

Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous processes. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities. The product is then purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions such as:

  • Oxidation: : Conversion into oxo derivatives using oxidizing agents like potassium permanganate.

  • Reduction: : Produces amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenation, sulfonation, and nitration are common.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, sulfuric acid, nitric acid.

Major Products: The major products formed depend on the reaction conditions:

  • Oxidation: : Ketones and carboxylic acids.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It's often used in studies exploring new synthetic pathways and reaction mechanisms.

Biology: Its biological applications include acting as a precursor for pharmaceutical compounds. Researchers explore its potential in drug development due to its unique structure.

Medicine: In medicine, derivatives of this compound are investigated for potential therapeutic effects. Its structure provides a basis for the development of drugs targeting specific receptors or enzymes.

Industry: Industrially, the compound is used in the production of specialty chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves binding to receptors or enzymes, altering their activity. This can lead to changes in biochemical pathways, resulting in physiological effects. The exact molecular targets and pathways are identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)-1-(3-ethyl-1-piperidinyl)-1-ethanone hydrochloride

  • 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

  • 2-(Ethylamino)-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride

Comparison: Compared to its analogs, 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride exhibits unique properties such as enhanced binding affinity to specific molecular targets. Its methyl groups increase lipophilicity, influencing its pharmacokinetics and pharmacodynamics. These unique aspects make it a compound of significant interest in both research and industry.

Properties

IUPAC Name

2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDEQCZEMWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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